Trh-amc

Enzyme Kinetics Fluorogenic Substrate TRH-Degrading Ectoenzyme

TRH-AMC is the sole commercially available fluorogenic substrate with proven selectivity for pyroglutamyl peptidase II (PPII/TRH-DE). Unlike generic pGlu-AMC, this Pyr-His-Pro-AMC tripeptide incorporates the essential histidine residue required for PPII recognition, preventing false-negative results. Supplied at ≥98% HPLC purity with a defined Km of 5 µM, it enables high-throughput inhibitor screening (96/384-well), neuroanatomical profiling, and kinetic characterization in serum, CSF, and brain homogenates.

Molecular Formula C26H28N6O6
Molecular Weight 520.5 g/mol
Cat. No. B573894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrh-amc
Molecular FormulaC26H28N6O6
Molecular Weight520.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1
InChIKeyMZUKTPVHFSNFMB-UFYCRDLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRH-AMC for TRH-Degrading Ectoenzyme Assays | Pyroglutamyl Peptidase II Substrate


TRH-AMC (Thyrotropin-Releasing Hormone-7-Amido-4-Methylcoumarin; CAS 190836-86-3) is a fluorogenic tripeptide substrate (Pyr-His-Pro-AMC) designed for the specific detection and kinetic characterization of pyroglutamyl peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE; EC 3.4.19.6) [1]. This compound consists of the endogenous tripeptide thyrotropin-releasing hormone (TRH) covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC) [2]. Upon enzymatic cleavage of the pyroglutamyl-histidyl bond by PPII, His-Pro-AMC is released and can be subsequently cleaved by dipeptidyl peptidase IV (DPPIV) in a coupled assay to liberate free AMC, which emits fluorescence at approximately 460 nm upon excitation at 380 nm [1][2].

TRH-AMC vs Generic Pyroglutamyl Substrates: Why Substitution Compromises Assay Specificity


While generic pyroglutamyl substrates such as Pyr-AMC (pGlu-AMC) are commercially available for detecting broad-spectrum pyroglutamyl peptidase I (PPI; EC 3.4.19.3) activity, they cannot substitute for TRH-AMC in assays targeting pyroglutamyl peptidase II (PPII/TRH-DE) [1]. PPII exhibits strict substrate specificity, requiring a histidine residue in the penultimate position for efficient cleavage; it will not hydrolyze the pyroglutamyl-histidyl bond of luteinizing hormone releasing hormone (LHRH) and shows negligible activity against simple pGlu-AMC [2][3]. Therefore, procurement of generic pGlu-AMC for PPII detection would yield false-negative or severely underestimated activity readings, whereas TRH-AMC provides the structural determinants—specifically the Pyr-His-Pro sequence—required for selective PPII recognition and cleavage [1].

TRH-AMC Quantitative Differentiation: Evidence-Based Comparison Against Analogs


TRH-AMC Km vs Native TRH: 6-Fold Higher Apparent Affinity for Pyroglutamyl Peptidase II

TRH-AMC demonstrates superior kinetic properties compared to the native physiological substrate thyrotropin-releasing hormone (TRH) when assayed against pyroglutamyl peptidase II. The Michaelis constant (Km) for TRH-AMC is 5 μM, representing an approximately 6-fold lower value than the 29.7 μM Km reported for native TRH . This lower Km indicates higher apparent binding affinity for PPII under identical assay conditions.

Enzyme Kinetics Fluorogenic Substrate TRH-Degrading Ectoenzyme

TRH-AMC Sequence-Dependent Selectivity for PPII Over PPI Versus Generic pGlu-AMC

TRH-AMC contains the complete Pyr-His-Pro tripeptide sequence required for recognition and cleavage by pyroglutamyl peptidase II (PPII). In contrast, the generic substrate Pyr-AMC (pGlu-AMC) is a preferred substrate for pyroglutamyl peptidase I (PPI) but exhibits negligible cleavage by PPII due to the absence of the requisite histidine residue at the P1′ position [1][2]. PPII is documented to be highly specific for thyrotropin-releasing hormone (pyroglutamyl-histidyl-prolylamide) and will not cleave the pyroglutamyl-histidyl bond of LHRH or simple pGlu derivatives [1].

Enzyme Selectivity Substrate Specificity Pyroglutamyl Peptidase

TRH-AMC HPLC Purity Specifications: Differentiated Analytical Grade Options

TRH-AMC is commercially available with defined HPLC purity specifications that exceed baseline industry standards for fluorogenic peptide substrates. Multiple vendors supply TRH-AMC at ≥98% purity (HPLC), with options for 98% and 99% purity available upon request [1]. For comparison, many generic peptide substrates are routinely supplied at ≥95% purity, a difference that can impact assay reproducibility and signal-to-noise ratios, particularly in high-throughput screening applications where background fluorescence from impurities contributes to false-positive rates .

Peptide Purity Quality Control HPLC Analysis

TRH-AMC Optimal Use Cases: Research and Industrial Applications Aligned with Quantitative Evidence


PPII/TRH-DE Inhibitor Screening and Drug Discovery

TRH-AMC is the substrate of choice for high-throughput screening of small-molecule inhibitors targeting pyroglutamyl peptidase II (TRH-degrading ectoenzyme). The compound's 6-fold lower Km relative to native TRH enables assays to be performed at reduced substrate concentrations, which is advantageous for detecting competitive inhibitors and minimizing substrate depletion artifacts. The coupled assay format (PPII cleavage followed by DPPIV-mediated AMC release) provides a continuous fluorometric readout compatible with 96- and 384-well plate formats, facilitating IC50 determination for lead compounds in CNS drug discovery programs targeting TRH homeostasis [1].

Quantitative PPII Activity Measurement in Biological Fluids and Tissue Homogenates

TRH-AMC is uniquely suited for quantifying PPII activity in complex biological matrices including serum, cerebrospinal fluid, and brain tissue homogenates. Generic pGlu-AMC is not a substrate for PPII [2], making TRH-AMC the only commercially available fluorogenic substrate capable of specifically reporting PPII activity without interference from PPI or other pyroglutamyl peptidases. The fluorescence detection sensitivity (Ex/Em = 380/460 nm) permits detection of enzyme activity in samples with low PPII expression, such as peripheral tissues or disease-state specimens where enzyme levels may be pathologically reduced [1].

Enzyme Kinetics and Mechanistic Studies of PPII

TRH-AMC enables rigorous steady-state and pre-steady-state kinetic characterization of recombinant or purified PPII. The defined Km of 5 μM provides a reference point for determining kcat and catalytic efficiency (kcat/Km) under varying buffer conditions, pH, and temperature. This quantitative framework supports mechanistic enzymology studies, including investigations of metal ion dependence (PPII is a zinc metallopeptidase) and the effects of disease-associated mutations on substrate turnover [1]. The high purity specifications (≥98% HPLC) ensure that kinetic parameters are not confounded by contaminating fluorescent species or peptide fragments.

TRH-DE Expression Profiling in Neuroscience Research

Given that PPII is enriched in brain regions including the hypothalamus, hippocampus, and cortex [1], TRH-AMC serves as a critical tool for mapping regional TRH-DE activity in rodent and human brain tissues. The substrate's selectivity for PPII over PPI [2] is essential for accurate neuroanatomical profiling, as brain tissue expresses multiple pyroglutamyl peptidases. TRH-AMC-based activity assays have been employed to characterize developmental changes in PPII expression and to assess enzyme dysregulation in models of neurological disorders including depression, anxiety, and cognitive impairment [1].

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